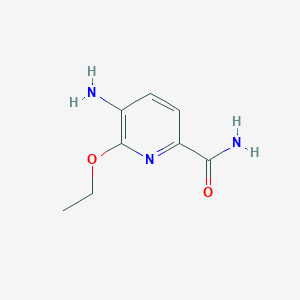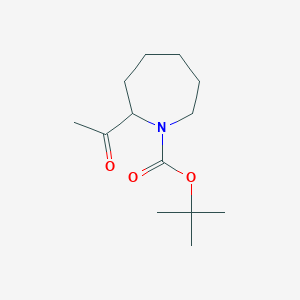
tert-Butyl 2-acetylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-acetylazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural and pharmacological properties. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
The synthesis of tert-Butyl 2-acetylazepane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane and tert-butyl chloroformate.
Reaction Conditions: The azepane is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl azepane-1-carboxylate intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-acetylazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-acetylazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetylazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The acetyl group can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl 2-acetylazepane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate: This compound has a hydroxymethyl group instead of an acetyl group, which can influence its reactivity and biological activity.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azepane ring, which can affect its pharmacological properties.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has an indole ring and different substituents, making it structurally and functionally distinct from this compound.
The uniqueness of this compound lies in its specific combination of functional groups and the azepane ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-acetylazepane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10(15)11-8-6-5-7-9-14(11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 |
InChI Key |
DDZATXBCOVBFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




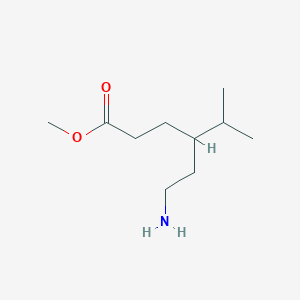
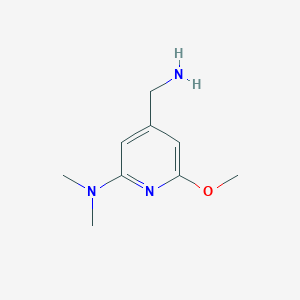



![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
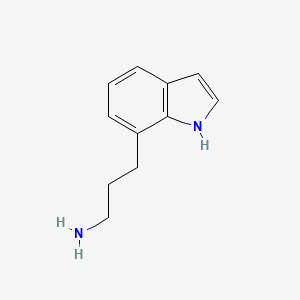
![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
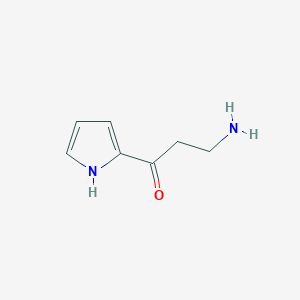
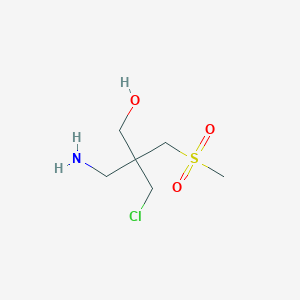
![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)
